Cholyltetraglycylhistamine
Description
Cholyltetraglycylhistamine is a synthetic bile acid derivative formed by conjugating cholic acid (a primary bile acid) with a tetraglycylhistamine moiety. Bile acids, such as cholic acid, play critical roles in lipid digestion, cholesterol homeostasis, and signaling via nuclear receptors like FXR and TGR5 . Conjugation with amino acids or peptides modifies their solubility, stability, and receptor-binding properties. This compound’s structure includes a cholic acid backbone linked to a tetraglycine chain terminated by histamine, distinguishing it from natural bile acids like glycocholic acid (glycine-conjugated) or taurocholic acid (taurine-conjugated) .
Properties
CAS No. |
98584-70-4 |
|---|---|
Molecular Formula |
C37H59N7O8 |
Molecular Weight |
729.9 g/mol |
IUPAC Name |
(4R)-N-[2-[[2-[[2-[[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C37H59N7O8/c1-21(25-5-6-26-35-27(14-29(47)37(25,26)3)36(2)10-8-24(45)12-22(36)13-28(35)46)4-7-30(48)40-17-32(50)42-19-34(52)43-18-33(51)41-16-31(49)39-11-9-23-15-38-20-44-23/h15,20-22,24-29,35,45-47H,4-14,16-19H2,1-3H3,(H,38,44)(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,52)/t21-,22+,24-,25-,26+,27+,28-,29+,35+,36+,37-/m1/s1 |
InChI Key |
BLDKLXOVVLBBIN-KZAFNTRISA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholyltetraglycylhistamine typically involves the stepwise addition of glycine residues to a histamine backbone, followed by the conjugation of a cholyl group. The process can be summarized as follows:
Histamine Activation: Histamine is first activated using a suitable reagent such as carbodiimide to form an intermediate that can react with glycine.
Glycine Addition: Glycine is added stepwise under controlled conditions, often using protecting groups to ensure selective reactions. Each addition requires activation of the carboxyl group of glycine, typically using reagents like N-hydroxysuccinimide (NHS) and carbodiimide.
Cholyl Conjugation: The final step involves the conjugation of the cholyl group to the tetraglycylhistamine intermediate. This step is usually carried out under mild conditions to preserve the integrity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cholyltetraglycylhistamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the histamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the histamine moiety, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Cholyltetraglycylhistamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and conjugation reactions.
Biology: Investigated for its potential role in modulating histamine receptors and related pathways.
Medicine: Explored for its potential therapeutic applications, particularly in targeting histamine-related conditions.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of cholyltetraglycylhistamine involves its interaction with histamine receptors. The cholyl and glycine modifications enhance its binding affinity and selectivity for specific receptor subtypes. This interaction can modulate various physiological responses, including immune reactions and neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Cholyltetraglycylhistamine with structurally or functionally related bile acid derivatives:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Comparisons:
- Structural Differences: this compound’s tetraglycylhistamine chain introduces a larger, more complex conjugation than glycine (glycocholic acid) or taurine (taurocholic acid).
Solubility and Bioavailability :
While glycocholic and taurocholic acids exhibit high aqueous solubility due to their small conjugates, this compound’s solubility is moderate, likely due to the peptide chain’s amphiphilic nature. This balance could optimize both systemic circulation and membrane penetration .- Therapeutic Potential: Unlike deoxycholic acid (used cosmetically), this compound’s histamine moiety may enable histamine receptor (e.g., H2R)-mediated targeting, suggesting applications in gut inflammation or metabolic disorders.
Pharmacokinetics : The tetraglycine spacer may prolong metabolic stability compared to cholylsarcosine, which is rapidly cleaved by pancreatic enzymes. This hypothesis aligns with studies on peptide-conjugated bile acids but requires experimental validation .
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